molecular formula C9H11N3 B567886 1,6-Dimethylindazol-3-amine CAS No. 1276113-31-5

1,6-Dimethylindazol-3-amine

Cat. No.: B567886
CAS No.: 1276113-31-5
M. Wt: 161.208
InChI Key: RHDQMXDUSNNSHB-UHFFFAOYSA-N
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Scientific Research Applications

1,6-Dimethylindazol-3-amine has several scientific research applications:

Future Directions

Indazole derivatives have attracted attention due to their diverse biological activities and potential applications in drug discovery . Future research may focus on exploring these potentials further.

Preparation Methods

The synthesis of 1,6-Dimethylindazol-3-amine typically involves the reaction of 2-fluoro-4-methylbenzonitrile with methylhydrazine . The reaction proceeds under specific conditions to yield the desired product. The synthetic route can be summarized as follows:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,6-Dimethylindazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the amino group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any nitro groups back to amino groups.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amino group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,6-Dimethylindazol-3-amine involves its interaction with specific molecular targets. For instance, indazole derivatives are known to bind to the hinge region of tyrosine kinases, inhibiting their activity . This interaction can lead to the modulation of various signaling pathways, including those involved in cell proliferation and apoptosis. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins.

Comparison with Similar Compounds

1,6-Dimethylindazol-3-amine can be compared with other indazole derivatives, such as:

The presence of two methyl groups in this compound makes it unique, potentially enhancing its stability and specificity in various applications.

Properties

IUPAC Name

1,6-dimethylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDQMXDUSNNSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729795
Record name 1,6-Dimethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276113-31-5
Record name 1,6-Dimethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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